molecular formula C9H8ClN B1620936 2-(3-Chlorophenyl)ethylisocyanide CAS No. 730964-64-4

2-(3-Chlorophenyl)ethylisocyanide

Cat. No. B1620936
M. Wt: 165.62 g/mol
InChI Key: YSROKGLXUUNSIS-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethylisocyanide is a chemical compound with the molecular formula C9H8ClN and a molecular weight of 165.62 . It is primarily used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-(3-Chlorophenyl)ethylisocyanide is represented by the formula C9H8ClN . This indicates that the molecule consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

2-(3-Chlorophenyl)ethylisocyanide is a liquid at room temperature . The predicted melting point is -6.91°C, and the predicted boiling point is 184.70°C .

properties

IUPAC Name

1-chloro-3-(2-isocyanoethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-6-5-8-3-2-4-9(10)7-8/h2-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSROKGLXUUNSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60374032
Record name 2-(3-Chlorophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)ethylisocyanide

CAS RN

730964-64-4
Record name 2-(3-Chlorophenyl)ethylisocyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60374032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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